molecular formula C26H29Cl2N3O2 B12713287 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride CAS No. 88809-81-8

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride

Cat. No.: B12713287
CAS No.: 88809-81-8
M. Wt: 486.4 g/mol
InChI Key: RUTDOXUIBMMBAI-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-oxazinone core, followed by the introduction of phenyl and piperidinyl groups through various substitution reactions. Common reagents used in these steps include phenylboronic acid, piperidine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions could target the oxazinone ring, potentially opening the ring structure and forming different products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to ring-opened products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for binding studies and molecular docking experiments.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects. Its interactions with specific molecular targets might make it a candidate for drug development, particularly in areas such as neuropharmacology or oncology.

Industry

In the industrial sector, the compound might find applications in the development of new materials or as a catalyst in certain chemical reactions. Its unique properties could be leveraged to enhance the performance of industrial processes.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives: These compounds share the core structure but differ in the substituents attached to the ring.

    Phenylpiperidine derivatives: Compounds with similar piperidinyl and phenyl groups but different core structures.

Uniqueness

The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride lies in its specific combination of structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

88809-81-8

Molecular Formula

C26H29Cl2N3O2

Molecular Weight

486.4 g/mol

IUPAC Name

2-phenyl-4-(1-phenyl-2-piperidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride

InChI

InChI=1S/C26H27N3O2.2ClH/c30-26-24(21-13-6-2-7-14-21)31-23-15-10-16-27-25(23)29(26)22(20-11-4-1-5-12-20)19-28-17-8-3-9-18-28;;/h1-2,4-7,10-16,22,24H,3,8-9,17-19H2;2*1H

InChI Key

RUTDOXUIBMMBAI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(C2=CC=CC=C2)N3C(=O)C(OC4=C3N=CC=C4)C5=CC=CC=C5.Cl.Cl

Origin of Product

United States

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